N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3.3]heptan-2-amine
Description
N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[33]heptan-2-amine is a complex organic compound characterized by a spirocyclic structure and a tetrazole ring
Properties
IUPAC Name |
N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3.3]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-20-14(17-18-19-20)11-4-2-5-12(8-11)16-13-9-15(10-13)6-3-7-15/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVCPYZEKIRVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC3CC4(C3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3.3]heptan-2-amine typically involves multiple steps, starting with the preparation of the tetrazole ring and the spirocyclic core. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux conditions in 1-propanol . The cyclization reaction yields the desired spirocyclic structure in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3.3]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3.3]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3.3]heptan-2-amine: shares similarities with other spirocyclic compounds and tetrazole derivatives.
Spiro[3.3]heptane derivatives: Known for their stability and unique three-dimensional structures.
Tetrazole derivatives: Widely studied for their biological activities and coordination chemistry.
Uniqueness
What sets N-[3-(1-methyltetrazol-5-yl)phenyl]spiro[3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
